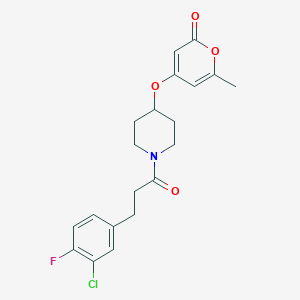

4-((1-(3-(3-chloro-4-fluorophenyl)propanoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one

Description

Properties

IUPAC Name |

4-[1-[3-(3-chloro-4-fluorophenyl)propanoyl]piperidin-4-yl]oxy-6-methylpyran-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClFNO4/c1-13-10-16(12-20(25)26-13)27-15-6-8-23(9-7-15)19(24)5-3-14-2-4-18(22)17(21)11-14/h2,4,10-12,15H,3,5-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKWLXIXOEPTWFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)CCC3=CC(=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClFNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((1-(3-(3-chloro-4-fluorophenyl)propanoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one is a synthetic derivative that has garnered attention due to its potential pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₅H₁₆ClFN₂O

- Molecular Weight : 294.75 g/mol

- CAS Number : 2322196-71-2

The compound features a pyranone core, which is known for its diverse biological activities, combined with a piperidine moiety that enhances its pharmacological profile.

Research indicates that the compound may exhibit multiple mechanisms of action, including:

- Inhibition of Enzymatic Activity : The presence of piperidine suggests potential inhibition of enzymes such as acetylcholinesterase (AChE), which is implicated in neurodegenerative diseases.

- Anticancer Properties : Preliminary studies indicate that the compound may induce apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell survival and proliferation.

Anticancer Activity

Case studies have demonstrated that derivatives similar to this compound exhibit significant anticancer effects. For instance, compounds with a similar structure have been shown to inhibit tumor growth in various cancer cell lines, including breast and pancreatic cancer models.

Neuroprotective Effects

The potential neuroprotective effects are attributed to the inhibition of AChE, which may help in the management of Alzheimer’s disease. Studies have shown that compounds with piperidine structures can enhance cognitive functions by preventing the breakdown of acetylcholine.

Anti-inflammatory Properties

Compounds with similar functional groups have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This suggests that the compound may also be beneficial in treating inflammatory conditions.

Research Findings

A recent study highlighted the synthesis and biological evaluation of similar compounds, reporting promising results in terms of their pharmacokinetic profiles and biological activities. The findings indicated that modifications to the piperidine and pyranone moieties could enhance efficacy against specific targets.

Comparison with Similar Compounds

Research Findings and Limitations

- Key Insight : Halogenation and heterocyclic cores critically influence target engagement. The target compound’s chloro-fluoro-phenyl group aligns with kinase inhibitor design principles, while its pyran-2-one core differentiates it from antimicrobial nitroheterocycles .

- Limitations: No direct activity data exists for the target compound; comparisons rely on structural analogies. Computational methods (e.g., Tanimoto scores) provide guidance but cannot replace experimental assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.